羟基氯苯丁酸

描述

Chlorambucil is a chemotherapy agent used in the management of chronic lymphocytic leukemia and malignant lymphomas . It is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases . Although it is less toxic than most other nitrogen mustards, it has been listed as a known carcinogen .

Synthesis Analysis

While specific synthesis details for Hydroxy Chlorambucil were not found, a study describes the chemical synthesis of a new DO3A conjugate of chlorambucil as a magnetic resonance imaging (MRI) theranostic agent .

Molecular Structure Analysis

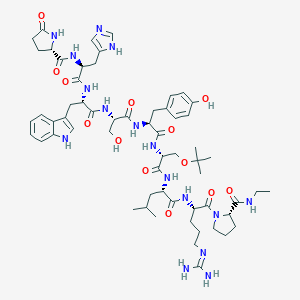

Chlorambucil is bound at the H-site attached to the thiol group of GSH, is partially ordered and exposed to the solvent, making specific interactions with the enzyme . The molecular formula of Hydroxy Chlorambucil is C14H20ClNO3 .

Chemical Reactions Analysis

While specific chemical reactions involving Hydroxy Chlorambucil were not found, a study discusses the reactions of hydroxyl radicals with benzoic acid and benzoate .

Physical And Chemical Properties Analysis

The physical and chemical properties of Chlorambucil include a molecular weight of 304.21 g/mol, melting point of 64°C to 66°C, water solubility of 12.4 g/L at 25°C, and vapor pressure of 5.7 × 10–8 mm Hg at 25°C .

科学研究应用

小标题 hydroxychloroquine 在 COVID-19 大流行期间的使用和伦理考量

羟基氯喹 (HCQ) 与氯喹 (CQ) 一起,在 COVID-19 大流行期间备受关注。这些药物的非标签使用需要进行彻底的伦理审查,以确保人们的健康和安全。此审查包括遵守道德标准、审查过程的效率、保障参与者权利和维持独立伦理委员会审查。核心原则是最大化收益,同时标准化申请和审查流程,以减轻不必要的风险 (Li 等,2022)。

苯丁酸氮芥:氯苯丁酸的亲戚

小标题深入了解苯丁酸氮芥的机制和联合治疗的潜力

苯丁酸氮芥与氯苯丁酸具有化学关系,表现出涉及烷化和抗代谢特性的复杂机制。最初设计用于低毒性抗肿瘤作用,它主要在较高浓度下充当烷化剂。深入了解其多方面的作用和细胞周期效应为联合治疗策略铺平了道路,有可能增强治疗效果 (甘地,2002)。

代谢和相互作用研究

小标题探索氯苯丁酸的代谢和 DNA 相互作用

氯苯丁酸对癌症的临床疗效因耐药肿瘤细胞而面临挑战。一项研究调查了大鼠肝微粒体谷胱甘肽 S-转移酶对其代谢,揭示了其在获得性耐药中的潜在作用。该研究阐明了氯苯丁酸与 DNA 之间的相互作用,揭示了结合模式和热力学参数。这些知识对于理解耐药机制和改进治疗策略至关重要 (张、叶和楼,2004)。

小标题创新药物递送和水解稳定性

药物递送系统最近的进展在提高氯苯丁酸的水解稳定性和释放特性方面显示出有希望的结果。介孔聚合物微球已证明它们具有稳定氯苯丁酸以防止水解的能力,提供了一种缓释机制,可能会彻底改变口服给药,特别是在节律化化疗中 (王、曹和严,2018)。

作用机制

Target of Action

Hydroxy chlorambucil, like its parent compound chlorambucil, primarily targets the DNA within cells . It is an alkylating agent, which means it can add alkyl groups to many electronegative groups under conditions present in cells .

Mode of Action

Hydroxy chlorambucil interferes with DNA replication and RNA transcription by alkylation and cross-linking the strands of DNA . This cross-linking of guanine bases in DNA double-helix strands directly attacks DNA, making the strands unable to uncoil and separate . As this uncoiling and separation is necessary for DNA replication, the cells can no longer divide .

Biochemical Pathways

The primary biochemical pathway affected by hydroxy chlorambucil is DNA replication. By cross-linking DNA strands, it disrupts the normal replication process . This disruption can lead to cell cycle arrest and cellular apoptosis via the accumulation of cytosolic p53 and subsequent activation of Bcl-2-associated X protein, an apoptosis promoter .

Pharmacokinetics

The pharmacokinetics of hydroxy chlorambucil are likely similar to those of chlorambucil. Chlorambucil has a distribution half-life of 0.49 hours and a terminal elimination half-life of 2.45 hours . The bioavailability of chlorambucil decreases when treatment cycles are repeated .

Result of Action

The result of hydroxy chlorambucil’s action at the molecular and cellular level is the inhibition of cell division, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells .

Action Environment

The action, efficacy, and stability of hydroxy chlorambucil can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and elimination . Additionally, factors such as the patient’s overall health, liver function, and kidney function can also impact the drug’s effectiveness and side effects .

安全和危害

未来方向

Chlorambucil is associated with challenges such as bioavailability and severe side effects on normal tissues. The incorporation of Chlorambucil-based hybrid molecules into nanocarriers, such as liposomes, dendrimers, micelles, has been suggested as a future direction . Furthermore, this review gives an update (2010 to date) on the developments of chlorambucil hybrid compounds with anticancer activity, and the structure-activity relationship (SAR), and also highlights future strategies for developing novel anticancer agents .

属性

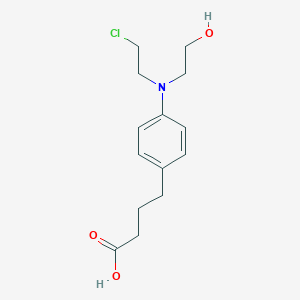

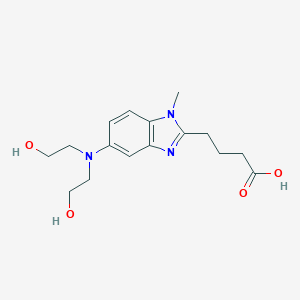

IUPAC Name |

4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCORMODVLBZLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181641 | |

| Record name | Hydroxy chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27171-89-7 | |

| Record name | Hydroxy chlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027171897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxy chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KV9SFF2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)

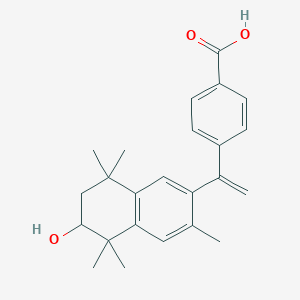

![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)